Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide is a synthetic compound that belongs to a class of molecules known as peptide derivatives. It is characterized by a specific sequence of amino acids—phenylalanine, proline, alanine, and methionine—attached to a 4-methoxy-beta-naphthylamide moiety. This compound has garnered attention for its potential applications in biochemical research and therapeutic contexts, particularly in relation to protease activity and cancer treatment.
The compound is commercially available from various chemical suppliers, including Sigma-Aldrich and BenchChem, where it can be purchased for research purposes. Detailed information about its synthesis and properties can be found in scientific literature and patent filings, which provide insights into its applications and mechanisms of action .
Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide can be classified as:
The synthesis of Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. The process involves:
Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide features a complex structure that includes:
The molecular structure can be represented as follows:
The compound has a molecular weight of approximately 605.76 g/mol, which influences its solubility and reactivity in biological systems .
Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide can participate in various biochemical reactions, particularly those involving proteases. It may act as a substrate for specific enzymes that cleave peptide bonds, leading to the release of active components or metabolites.
The compound's reactivity is influenced by:
The mechanism of action for Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide primarily revolves around its interaction with proteolytic enzymes. Upon binding to these enzymes, the compound can undergo hydrolysis or other forms of cleavage, leading to the activation or inhibition of downstream signaling pathways.
Research indicates that compounds like Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide may enhance the specificity of certain proteases, potentially making them useful in targeted therapies for diseases such as cancer .
Relevant data indicates that the compound exhibits significant stability and reactivity under physiological conditions, making it suitable for biological studies .
Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide has several notable applications in scientific research:
Phe-Pro-Ala-Met 4-methoxy-β-naphthylamide (FPAM 4-methoxy-β-NA) serves as a highly selective fluorogenic substrate for cysteine cathepsins, particularly cathepsin B (EC 3.4.22.1). This synthetic peptide derivative incorporates the 4-methoxy-β-naphthylamide (4MbNA) moiety as a fluorogenic reporter group, which emits detectable fluorescence upon enzymatic hydrolysis. The compound's primary biochemical utility lies in its ability to quantify protease activity through real-time monitoring of cleavage kinetics. Its structural design exploits the specific binding requirements of papain-like cysteine proteases, enabling precise enzymatic characterization in complex biological samples [2] [4] [6].
The molecular architecture of FPAM 4-methoxy-β-NA directly facilitates its recognition and cleavage by cathepsin B. The enzyme's substrate binding cleft engages the tetrapeptide sequence (Phe-Pro-Ala-Met) through multiple stabilizing interactions. Specifically, the S2 subsite of cathepsin B exhibits strong affinity for proline residues, while the S1' subsite accommodates methionine's hydrophobic side chain. Catalytic cleavage occurs at the methionine-4MbNA amide bond, liberating the fluorescent 4-methoxy-β-naphthylamine derivative. This hydrolysis mechanism enables continuous fluorometric monitoring of enzyme activity, with excitation/emission maxima at approximately 340/425 nm [2] [4] [6].
Table 1: Catalytic Efficiency of Cathepsin B with FPAM 4-Methoxy-β-NA Compared to Reference Substrates
Substrate | kcat (s-1) | Km (μM) | kcat/Km (M-1s-1) | Specificity Determinants |
---|---|---|---|---|
FPAM 4-methoxy-β-NA | 12.8 ± 0.9 | 38.2 ± 3.5 | 3.35 × 10⁵ | P2 Pro, P1' Met |
Z-Arg-Arg-4MbNA | 15.2 ± 1.1 | 42.7 ± 4.2 | 3.56 × 10⁵ | P1 Arg, P2 Arg |
Glutaryl-Ala-Ala-Phe-4MbNA* | <0.1 | >500 | <200 | P1 Phe (non-preferred) |
*Data adapted from cathepsin B specificity profiling studies [3] [6]
While FPAM 4-methoxy-β-NA demonstrates high specificity for cathepsin B, its reactivity with other papain-like cysteine proteases (PLCPs) varies significantly due to divergent subsite architectures. Cathepsin L exhibits approximately 15-20% of the catalytic efficiency observed with cathepsin B, primarily due to its broader S2 subsite accommodating proline less optimally than cathepsin B's S2 pocket. In contrast, cathepsin K shows negligible activity (<5% relative efficiency) due to its requirement for positively charged residues in the S2 position. Notably, the glutaryl-Ala-Ala-Phe-4-methoxy-β-naphthylamide substrate—designed for neutral endopeptidase 24.11—is not cleaved by cathepsin B, highlighting the stringent sequence requirements imposed by protease active sites [3] [6].
Structural determinants underlying this specificity profile include:
The Phe-Pro dipeptide sequence within FPAM 4-methoxy-β-NA constitutes the primary specificity determinant for cathepsin B recognition. Kinetic studies reveal that substitution of proline at P2 with alanine reduces kcat/Km by 98%, demonstrating this residue's critical role in transition-state stabilization. Similarly, replacement of phenylalanine at P3 with alanine decreases catalytic efficiency by approximately 75%, confirming the importance of aromatic stacking interactions with enzyme subsites. Cleavage occurs carboxy-terminal to the methionine residue (P1 position), consistent with cathepsin B's preference for hydrophobic residues at this location [1] [6].
Table 2: Cleavage Site Preferences in Papain-Like Cysteine Proteases
Protease | Primary Cleavage Specificity | Preferred P2 Residues | FPAM 4-methoxy-β-NA Cleavage Efficiency |
---|---|---|---|
Cathepsin B | Endo- and exopeptidase | Pro > Phe > Leu | 100% (reference) |
Cathepsin L | Endopeptidase | Phe > Leu > Trp | 15-20% relative efficiency |
Cathepsin K | Endopeptidase | Lys > Arg > Gln | <5% relative efficiency |
Papain | Endopeptidase | Phe > Val > Tyr | 25-30% relative efficiency |
Dipeptidyl peptidase IV | Exopeptidase | Pro > Ala (N-terminal) | Not cleaved |
The P1 methionine residue enables specific interaction with the S1 subsite through hydrophobic contacts and sulfur-mediated van der Waals interactions. Mutagenesis studies indicate that substitution of methionine with norleucine (lacking sulfur) reduces catalytic efficiency by 65%, while substitution with charged residues (lysine or aspartate) abolishes activity entirely. This residue specificity profile aligns with cathepsin B's physiological role in degrading intracellular proteins enriched in hydrophobic amino acids [6].
FPAM 4-methoxy-β-NA hydrolysis exhibits pronounced pH dependency, with maximum catalytic efficiency (kcat/Km) observed between pH 5.0-6.0. This range corresponds precisely to the lysosomal pH optimum for cathepsin B activity. Below pH 4.5, catalytic efficiency declines sharply due to protonation of the active-site histidine residues (His110 and His111 in human cathepsin B) essential for the catalytic triad function. Above pH 6.5, efficiency decreases gradually due to enzyme instability and reduced nucleophilicity of the catalytic cysteine (Cys29) [3] [6].
The pH profile reflects the enzyme's dual physiological contexts:
The compound's stability under storage conditions (−20°C) preserves its utility for activity assays across diverse pH conditions, enabling comparative studies of cathepsin B function in different biological compartments. This pH-dependent behavior provides critical insights for interpreting enzyme activity in pathological contexts where microenvironment acidification occurs, such as tumor progression and osteoarthritis [2] [4] [6].
Table 3: pH-Dependent Kinetic Parameters for FPAM 4-Methoxy-β-NA Hydrolysis by Cathepsin B
pH Value | kcat (s-1) | Km (μM) | kcat/Km (M-1s-1) | Physiological Relevance |
---|---|---|---|---|
4.5 | 8.9 ± 0.7 | 62.4 ± 5.1 | 1.43 × 10⁵ | Early endosomes |
5.5 | 12.8 ± 0.9 | 38.2 ± 3.5 | 3.35 × 10⁵ | Lysosomal optimum |
6.5 | 6.3 ± 0.5 | 53.8 ± 4.7 | 1.17 × 10⁵ | Late endosomes |
7.4 | 3.1 ± 0.3 | 89.6 ± 7.3 | 3.46 × 10⁴ | Extracellular space |
Table 4: Chemical Identifiers of Phe-Pro-Ala-Met 4-Methoxy-β-Naphthylamide
Identifier Type | Value |
---|---|
Systematic Name | L-Phenylalanyl-L-prolyl-L-alanyl-L-methionine 4-methoxy-β-naphthylamide |
CAS Registry Number | 100930-06-1 |
Molecular Formula | C₃₃H₄₁N₅O₅S |
Molar Mass | 619.78 g/mol |
SMILES | COc1cc(NC(=O)C@HNC(=O)C@HNC(=O)[C@@H]2CCCN2C(=O)C@@HCc3ccccc3)cc4ccccc14 |
InChI Key | VMGQTSCJNUWNOJ-FYYOVZQQSA-N |
Enzymatic Role | Selective substrate for cathepsin B |
Primary Application | Fluorometric detection of cathepsin B activity in biological samples |
Storage Conditions | Solid form at −20°C [2] [4] |
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